![molecular formula C16H16N2OS B5798233 N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5798233.png)
N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide, also known as MTHPC, is a synthetic compound that has been studied for its potential use in cancer treatment. MTHPC belongs to a class of compounds known as photosensitizers, which can be activated by light to produce reactive oxygen species that can damage cancer cells. In
Mécanisme D'action
The mechanism of action of N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide involves the activation of the photosensitizer by light of a specific wavelength, typically in the red range (630 nm). The activated N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide generates reactive oxygen species, including singlet oxygen and free radicals, which can damage cellular components, such as DNA, proteins, and lipids. This damage can ultimately lead to cell death and tumor regression.
Biochemical and Physiological Effects:
N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide has been shown to accumulate selectively in tumor tissue, due to its lipophilic nature and the enhanced permeability and retention effect of tumors. This selectivity allows for targeted treatment of cancer cells, while sparing normal tissue. N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide as a photosensitizer is its high efficacy in preclinical studies, with tumor regression rates of up to 90% reported in animal models. Another advantage is its selective accumulation in tumor tissue, which allows for targeted treatment of cancer cells. However, one limitation of N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide is its lipophilic nature, which can make it difficult to formulate for clinical use. Another limitation is its absorption spectrum, which limits the depth of tissue penetration and can require multiple light exposures for effective treatment.
Orientations Futures
For N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide research include the development of improved formulations for clinical use, such as liposomal formulations that can enhance solubility and reduce toxicity. Another direction is the exploration of combination therapies, such as combining N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide with chemotherapy or immunotherapy. Additionally, research is needed to optimize the dosing and light parameters for N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide PDT, and to identify biomarkers that can predict response to treatment. Finally, further preclinical and clinical studies are needed to establish the safety and efficacy of N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide as a cancer treatment.
Méthodes De Synthèse
N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide can be synthesized through a multistep process involving the condensation of 2-phenylcyclopropanecarboxaldehyde with thiosemicarbazide, followed by cyclization with phosphorus oxychloride and subsequent reaction with methyl iodide. The resulting product is a yellow powder that is sparingly soluble in water and highly lipophilic.
Applications De Recherche Scientifique
N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide has been studied for its potential use in photodynamic therapy (PDT) for the treatment of various types of cancer, including head and neck, lung, and bladder cancer. PDT involves the administration of a photosensitizer, such as N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide, followed by exposure to light of a specific wavelength, which activates the photosensitizer and generates reactive oxygen species that can damage cancer cells. N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide has been shown to have high efficacy in preclinical studies, with tumor regression rates of up to 90% reported in animal models.
Propriétés
IUPAC Name |
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-11-7-8-20-15(11)10-17-18-16(19)14-9-13(14)12-5-3-2-4-6-12/h2-8,10,13-14H,9H2,1H3,(H,18,19)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFPITCRIFMQBR-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-phenylcyclopropanecarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5798154.png)


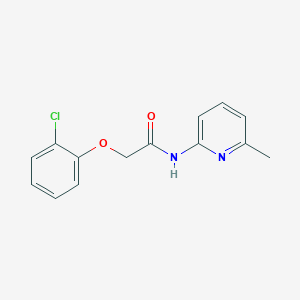
![3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5798179.png)
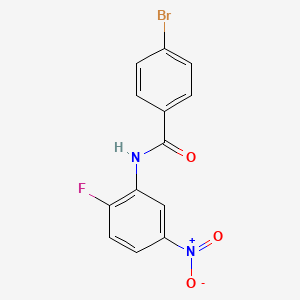
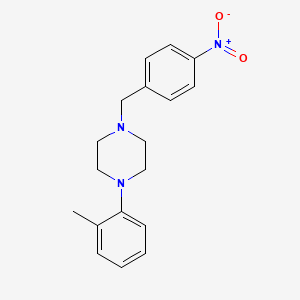
![N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5798194.png)
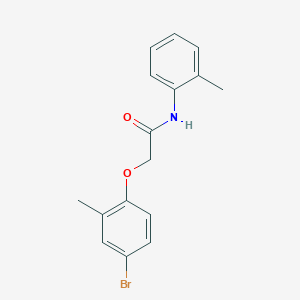
![4-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5798201.png)
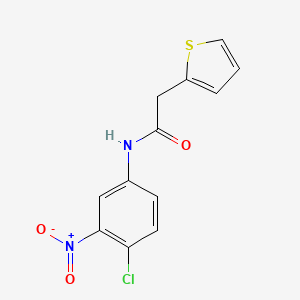
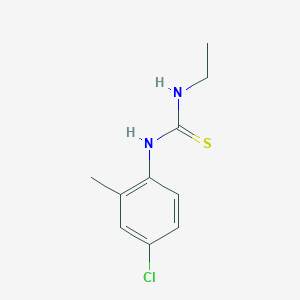
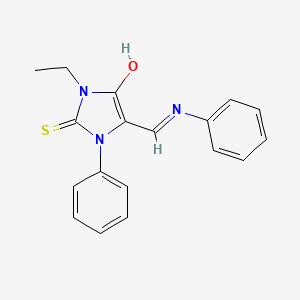
![4-{[4-(4-isopropylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5798226.png)